molecular formula C2H2N2O2S2 B12973370 1,3,4-Thiadiazole-2-sulfinic acid

1,3,4-Thiadiazole-2-sulfinic acid

Cat. No.: B12973370
M. Wt: 150.18 g/mol
InChI Key: ZMFYUGSXDCFLON-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-sulfinic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group typically yields sulfonic acids, while reduction can produce thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-sulfinic acid varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Lacks the sulfinic acid group but shares the core thiadiazole ring structure.

    1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of a sulfinic acid group, leading to different reactivity and applications.

    1,3,4-Thiadiazole-2-sulfonic acid: Contains a sulfonic acid group, which is more oxidized than the sulfinic acid group.

Uniqueness

1,3,4-Thiadiazole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and transformations that are not possible with other thiadiazole derivatives.

Properties

Molecular Formula

C2H2N2O2S2

Molecular Weight

150.18 g/mol

IUPAC Name

1,3,4-thiadiazole-2-sulfinic acid

InChI

InChI=1S/C2H2N2O2S2/c5-8(6)2-4-3-1-7-2/h1H,(H,5,6)

InChI Key

ZMFYUGSXDCFLON-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)S(=O)O

Origin of Product

United States

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